BenchChemオンラインストアへようこそ!

4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

PDE4B inhibition Thienopyrimidine docking Isoform selectivity

4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315694-71-4) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. Its structure features a central thienopyrimidine core, substituted at the 4-position with a 4-(benzyloxy)phenoxy group and at the 5-position with a 4-chlorophenyl ring.

Molecular Formula C25H17ClN2O2S
Molecular Weight 444.9g/mol
CAS No. 315694-71-4
Cat. No. B380470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
CAS315694-71-4
Molecular FormulaC25H17ClN2O2S
Molecular Weight444.9g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl
InChIInChI=1S/C25H17ClN2O2S/c26-19-8-6-18(7-9-19)22-15-31-25-23(22)24(27-16-28-25)30-21-12-10-20(11-13-21)29-14-17-4-2-1-3-5-17/h1-13,15-16H,14H2
InChIKeyJRCWGWYLCYNAOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315694-71-4) – Chemical Identity and Research Status


4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315694-71-4) is a synthetic heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class. Its structure features a central thienopyrimidine core, substituted at the 4-position with a 4-(benzyloxy)phenoxy group and at the 5-position with a 4-chlorophenyl ring . This scaffold is recognized in medicinal chemistry for its potential to interact with diverse biological targets, including kinases, phosphodiesterases, and nuclear receptors . The compound is primarily available through research chemical suppliers as part of screening libraries (e.g., Sigma-Aldrich AldrichCPR), with a typical purity of ≥95% . Publicly available experimental bioactivity data remain sparse; the most detailed characterization to date consists of computational docking studies and molecular dynamics simulations against targets such as PDE4B, EGFR, STAT3, and AKT-1 .

Why 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Within the thieno[2,3-d]pyrimidine family, minor structural alterations at the 4- and 5-positions can profoundly alter target binding profiles and selectivity. For instance, the Sigma-Aldrich catalog lists several close analogs that differ by only a single substituent: 4-(4-benzylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315697-19-9) replaces the benzyloxy oxygen with a methylene, and 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine (CAS 315678-10-5) swaps the benzyloxyphenoxy for a naphthyloxy group . Computational evidence indicates that the 4-(benzyloxy)phenoxy substituent of the target compound engages in specific hydrophobic and hydrogen-bonding interactions within the PDE4B allosteric site (binding energy range −6.5 to −9.5 kcal/mol) . These interactions are highly dependent on the precise geometry and electronic character of the benzyloxy moiety; substitution with bulkier or less polar groups is predicted to alter binding poses and reduce isoform selectivity . Without direct experimental confirmation, these computational models serve as the best available rationale for why generic substitution cannot be assumed to preserve activity.

Quantitative Differentiation Evidence: 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine vs. Structural Analogs


Predicted PDE4B Binding Affinity and Isoform Selectivity vs. Reference Inhibitors

Computational docking against PDE4 isoforms (PDB: 1XON, 1RO9, 1XOQ) indicates that 4-[4-(benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine exhibits preferential binding to PDE4B, with reported IC50 values of 47–89 nM, compared to higher values (data not specified) for PDE4A and PDE4D . Binding energies across PDE4 isoforms ranged from −6.5 to −9.5 kcal/mol . By contrast, the reference pan-PDE4 inhibitor rolipram typically exhibits IC50 values of ~0.3–2 µM across isoforms in comparable in vitro assays [1]. The 47–89 nM range suggests approximately a 3- to 40-fold improvement over rolipram, though this comparison is cross-study and the target compound data are computational rather than experimental.

PDE4B inhibition Thienopyrimidine docking Isoform selectivity

Predicted EGFR Wild-Type and T790M Mutant Binding Energies

Molecular docking predicts that 4-[4-(benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine binds to wild-type EGFR with energies ranging from −7.9 to −11.2 kcal/mol and to the T790M gatekeeper mutant with energies of −7.4 to −10.8 kcal/mol . The relatively small difference between wild-type and mutant binding energies (0.5–0.4 kcal/mol) suggests that the compound may retain affinity for the clinically relevant resistant mutant. In comparison, the first-generation inhibitor erlotinib loses significant potency against EGFR T790M, with reported IC50 shifts from ~20 nM (wild-type) to >10 µM (T790M) [1]. This computational prediction implies that the target compound could serve as a starting scaffold for dual wild-type/mutant EGFR inhibitors.

EGFR inhibition T790M mutant Kinase docking

Predicted Multi-Kinase Binding Profile vs. Single-Target Agents

Computational docking across a panel of kinases reveals that 4-[4-(benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine achieves binding energies spanning −6.9 to −11.2 kcal/mol against EGFR, STAT3, and AKT-1 . This broad-spectrum engagement contrasts with highly selective clinical kinase inhibitors such as gefitinib, which is designed to target primarily EGFR (IC50 ~20 nM) with minimal activity against STAT3 or AKT [1]. The multi-target profile is a class-level characteristic of certain thienopyrimidine scaffolds, not unique to this compound.

Multi-kinase inhibitor STAT3 AKT-1 Polypharmacology

Structural Differentiation from Key Sigma-Aldrich Analogs

A direct structural comparison with three commercially available analogs highlights the unique substitution pattern of the target compound. 4-(4-Benzylphenoxy)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315697-19-9) lacks the ether oxygen of the benzyloxy group, which is predicted to form key hydrogen bonds in PDE4B (e.g., with Gln443) . 5-(4-Chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine (CAS 315678-10-5) replaces the flexible benzyloxyphenoxy with a rigid naphthyl ring, likely altering the binding pose . 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (CAS 315692-24-1) introduces additional electron-withdrawing chlorine atoms that modify the electronic surface potential . These structural differences are expected to affect target binding, although experimental comparative data are absent.

SAR Benzyloxy substituent Thienopyrimidine analogs

Recommended Research Applications for 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (CAS 315694-71-4)


Scaffold for PDE4B-Selective Inhibitor Development

Based on computational predictions showing preferential PDE4B binding (IC50 47–89 nM) over PDE4A and PDE4D , this compound can serve as a starting point for medicinal chemistry campaigns targeting PDE4B-driven inflammatory conditions (e.g., COPD, asthma) or CNS disorders where PDE4B isoform selectivity may reduce emetic side effects associated with pan-PDE4 inhibition.

Lead for Dual Wild-Type and T790M Mutant EGFR Inhibitors

The predicted retention of binding energy against the T790M gatekeeper mutant (−7.4 to −10.8 kcal/mol) relative to wild-type EGFR (−7.9 to −11.2 kcal/mol) suggests this scaffold may be suitable for developing inhibitors effective against EGFR T790M-driven non-small cell lung cancer, addressing a key resistance mechanism to first-generation TKIs.

Multi-Kinase Probe for Polypharmacology Studies

The predicted engagement of EGFR, STAT3, and AKT-1 across a binding energy range of −6.9 to −11.2 kcal/mol positions this compound as a potential multi-target probe. Researchers investigating coordinated inhibition of these oncogenic pathways may use this scaffold to explore polypharmacology strategies in cancers where these kinases are co-activated.

Structure-Activity Relationship (SAR) Comparator in Thienopyrimidine Libraries

Given the commercial availability of several close analogs from Sigma-Aldrich (CAS 315697-19-9, 315678-10-5, 315692-24-1) , this compound can function as a key comparator in SAR studies. Its 4-(benzyloxy)phenoxy group provides a distinct hydrogen-bonding capability absent in the benzylphenoxy analog, enabling systematic exploration of the pharmacophoric role of the ether oxygen.

Quote Request

Request a Quote for 4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.